molecular formula C17H22N2O B6317928 Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine CAS No. 179055-60-8

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine

Cat. No.: B6317928
CAS No.: 179055-60-8
M. Wt: 270.37 g/mol
InChI Key: RJICJPSLDGXBHT-UHFFFAOYSA-N
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Description

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine is a synthetic organic compound featuring a cycloheptyl group attached to a benzylamine moiety, which is further substituted with an oxazol-5-yl heterocycle. The oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) distinguishes it from related compounds with triazole, thiazole, or pyrazole substituents. Key attributes include:

  • Molecular formula: Hypothetically C₁₇H₂₃N₃O (derived by replacing the triazole group in ’s analog with oxazole).
  • Molecular weight: ~285.4 g/mol.

Properties

IUPAC Name

N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-4-6-16(5-3-1)19-11-14-7-9-15(10-8-14)17-12-18-13-20-17/h7-10,12-13,16,19H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICJPSLDGXBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine typically involves multiple steps, starting with the preparation of the oxazole ring and the benzylamine moiety. One common approach is to first synthesize 4-(oxazol-5-yl)benzaldehyde, which can then be reacted with cycloheptylamine under reductive amination conditions to yield the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole carboxylic acids, while reduction can produce cycloheptyl-(4-oxazol-5-yl-benzyl)amine derivatives with altered functional groups.

Scientific Research Applications

Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzylamine moiety can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights critical differences between Cycloheptyl-(4-oxazol-5-yl-benzyl)-amine and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents
This compound C₁₇H₂₃N₃O ~285.4 Oxazole Cycloheptyl, benzyl, oxazol-5-yl
Cycloheptyl-[4-(5-methyl-4H-triazol-3-yl)-benzyl]-amine C₁₇H₂₄N₄ 284.4 Triazole Cycloheptyl, benzyl, methyl-triazolyl
Cycloheptyl-[4-(1-methyl-pyrazol-3-yl)-benzyl]-amine C₁₈H₂₅N₃ 283.4 Pyrazole Cycloheptyl, benzyl, methyl-pyrazolyl
Cyclopropyl-(4-methyl-thiazol-5-ylmethyl)-amine C₈H₁₂N₂S 168.3 Thiazole Cyclopropyl, methyl-thiazolyl
(5-Methyl-2-phenyl-oxazol-4-yl)methylamine C₁₁H₁₂N₂O 188.2 Oxazole Phenyl, methyl-oxazolyl
Key Observations:

Heterocycle Influence :

  • Oxazole (target compound): Offers a balance of nitrogen and oxygen, enabling moderate hydrogen bonding and electronic effects.
  • Triazole (): Contains three nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability, commonly exploited in kinase inhibitors .
  • Thiazole (): Incorporates sulfur, which can improve lipophilicity and metal-binding properties, relevant in antimicrobial agents .
  • Pyrazole (): Nitrogen-rich ring with two adjacent nitrogens, often used in anti-inflammatory and analgesic drugs .

Methyl groups on heterocycles (e.g., 5-methyl in triazole or thiazole) enhance stability and modulate electronic properties .

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